

A Technical Guide to the Basic Properties and Structure of (1S,2S)-(+)-Pseudoephedrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-(+)-Pseudoephedrine

Cat. No.: B1236762

[Get Quote](#)

Introduction

(1S,2S)-(+)-Pseudoephedrine is a sympathomimetic amine, a class of compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. Commonly found in plants of the *Ephedra* genus, it is a diastereomer of ephedrine.^{[1][2]} While it occurs naturally, the majority of commercially available pseudoephedrine is produced synthetically.^[2] Its primary clinical application is as a nasal decongestant for the relief of nasal and sinus congestion associated with conditions like the common cold, sinusitis, and allergies.^{[1][3][4]} This document provides a detailed technical overview of its fundamental properties, chemical structure, mechanism of action, and relevant experimental protocols for its analysis.

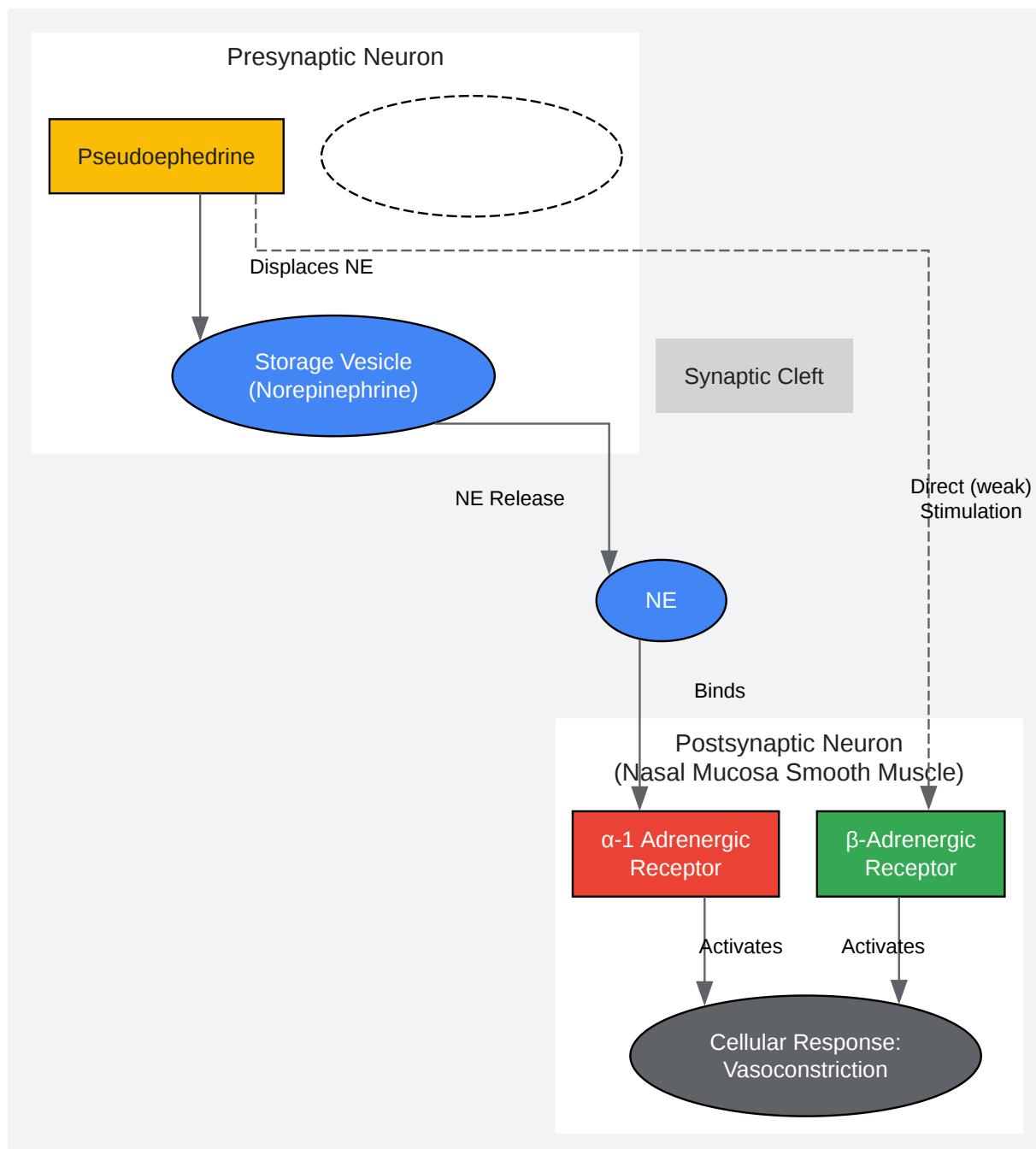
Chemical Structure and Identification

(1S,2S)-(+)-Pseudoephedrine, a substituted phenethylamine, is chemically designated as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol.^{[5][6]} It possesses two chiral centers, leading to four possible stereoisomers; the (1S,2S) form is the dextrorotatory enantiomer used for pharmaceutical purposes.^[1]

Caption: 2D Structure of (1S,2S)-(+)-Pseudoephedrine.

Physicochemical Properties

The physical and chemical properties of pseudoephedrine are critical for its formulation, delivery, and biological activity. The data presented below pertains to both the free base and its more commonly used hydrochloride salt.


Property	(1S,2S)-(+)- Pseudoephedrine (Base)	(1S,2S)-(+)- Pseudoephedrine HCl (Salt)	Reference(s)
IUPAC Name	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride	[5][7]
CAS Number	90-82-4	345-78-8	[8][9]
Molecular Formula	C ₁₀ H ₁₅ NO	C ₁₀ H ₁₆ CINO	[8][9]
Molecular Weight	165.23 g/mol	201.69 g/mol	[9]
Appearance	Crystals from ether	White crystalline powder	[7]
Melting Point	118-119 °C	182-188 °C	[6][10][11]
Boiling Point	255 °C (at 760 mmHg)	N/A	[11]
Solubility	Sparingly soluble in water; freely soluble in alcohol and ether	Freely soluble in water and ethanol; sparingly soluble in methylene chloride	[6][9][10][11]
pKa	9.22 (at 25°C)	9.22 (at 25°C)	[7][10]
LogP (Octanol-Water)	0.89	N/A	[1][6]
Specific Optical Rotation	+51.2° (c=unknown, in ethanol, at 20°C)	+61.0° to +62.5° (dried substance)	[6][12]

Mechanism of Action

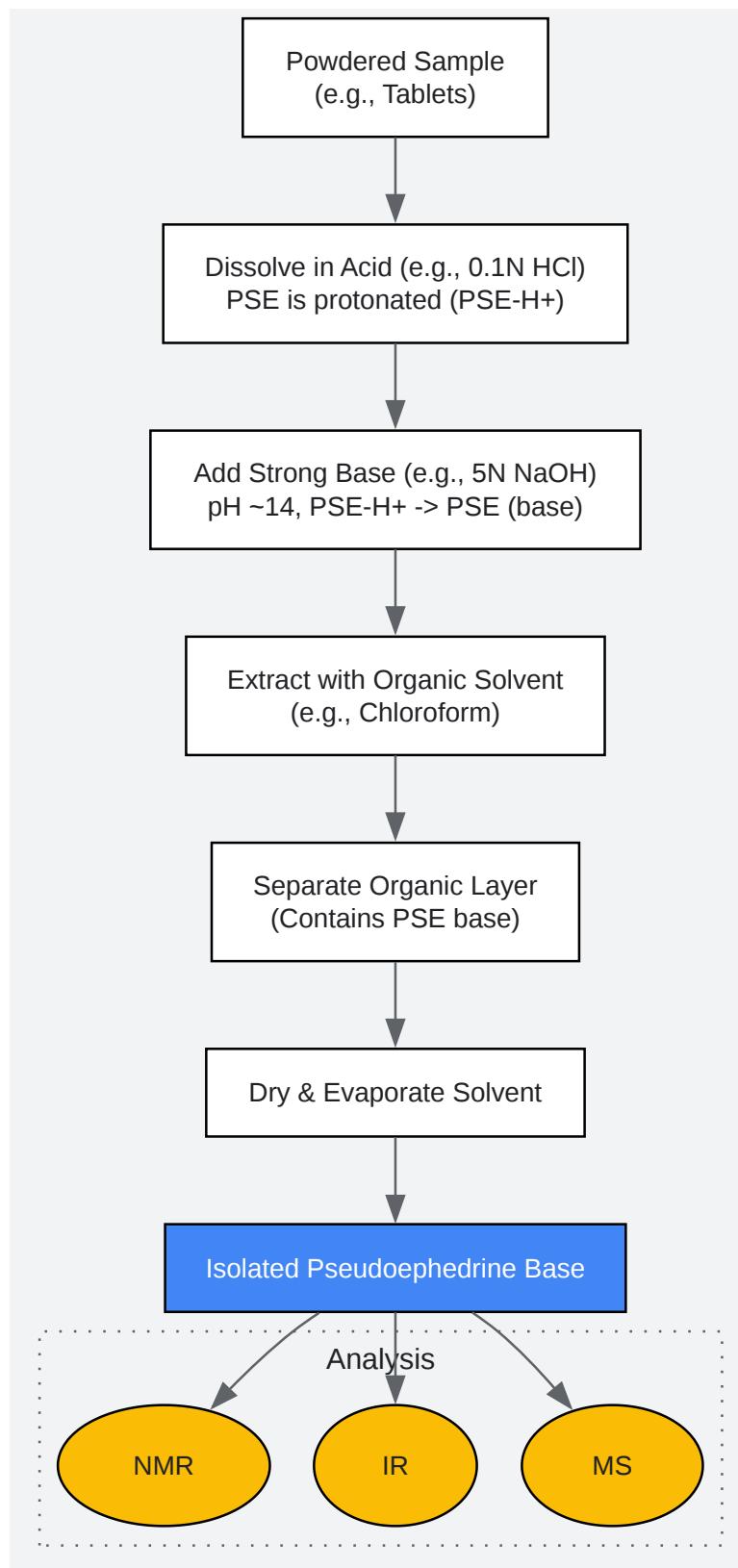
Pseudoephedrine is a sympathomimetic agent with a mixed mechanism of action, involving both direct and indirect effects on the adrenergic system.[3] Its primary therapeutic effect as a nasal decongestant stems from its ability to cause vasoconstriction of the blood vessels in the nasal mucosa.[13] This action reduces tissue swelling (hyperemia) and edema, leading to decreased nasal congestion and improved drainage of sinus secretions.[1][4]

The mechanism involves:

- Indirect Action: Pseudoephedrine acts as a norepinephrine-releasing agent.[\[1\]](#) It is taken up into the presynaptic neuron and displaces norepinephrine (NE) from storage vesicles.[\[3\]](#)
- NE Release: The displaced norepinephrine is released into the synaptic cleft.[\[3\]](#)
- Receptor Activation: The increased concentration of NE in the synapse leads to the activation of postsynaptic α - and β -adrenergic receptors.[\[3\]](#) The vasoconstrictor effect is primarily mediated by α -1 adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[\[13\]](#)
- Direct Action: Pseudoephedrine also has a weaker, direct agonist effect on β -adrenergic receptors.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Signaling pathway for Pseudoephedrine's decongestant action.


Experimental Protocols

Accurate identification and quantification of **(1S,2S)-(+)-pseudoephedrine** are essential for quality control and research. The following section details common experimental methodologies.

A common prerequisite for analysis is the isolation of pseudoephedrine from a complex matrix, such as a pharmaceutical tablet. This is typically achieved via acid-base extraction, which leverages the compound's basic amine group.

Methodology:

- **Sample Solubilization:** An accurately weighed amount of powdered sample (e.g., tablets) is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl or dilute H₂SO₄) to protonate the pseudoephedrine, rendering it water-soluble.[10][14] Excipients like sugars and salts may remain insoluble.[10]
- **Basification:** The aqueous solution is then made strongly basic (pH ~14) by adding a concentrated base like 5 N NaOH.[10][15] This deprotonates the pseudoephedrine hydrochloride to its free base form.
- **Organic Extraction:** The aqueous solution is extracted multiple times with a water-immiscible organic solvent, such as chloroform or diethyl ether.[14][16] The neutral pseudoephedrine base has higher solubility in the organic layer and partitions into it.
- **Drying and Concentration:** The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the isolated pseudoephedrine base.[16]

[Click to download full resolution via product page](#)

Caption: General workflow for extraction and analysis of Pseudoephedrine.

- Melting Point: The melting point is determined using a standard melting point apparatus according to USP Class I methods.[17] The range between the beginning and end of melting should not exceed 2°C for the hydrochloride salt.[17]
- Solubility (Dissolution Test): Dissolution rates from tablet formulations can be measured using the USP Paddle Method (Apparatus II).[18][19] The experiment is typically conducted in 500-900 mL of a specified medium (e.g., distilled water or 0.1N HCl) at 37°C with a paddle speed of 50-100 rpm.[18][19] Aliquots are removed at specified time points and analyzed.
- pKa Determination: The pKa can be determined by two-phase acid-base titration.[14] The pseudoephedrine base is partitioned between an organic solvent (e.g., chloroform) and water. The system is then titrated with a standard acid, and the pH of the aqueous phase is monitored to determine the equilibrium constant.[14]
- ¹H and ¹³C NMR Spectroscopy: For structural elucidation and quantification, a sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[20][21]
 - ¹H NMR: Key signals for **(1S,2S)-(+)-pseudoephedrine** include a doublet for the C-CH₃ protons, a singlet for the N-CH₃ protons, and a doublet for the -CH-O- proton, along with multiplets for the phenyl protons.[21] Acetamide can be used as an internal standard for quantitative analysis.[21]
 - ¹³C NMR: The spectrum shows distinct signals for each of the 10 carbon atoms, with assignments confirmed using 2D NMR techniques like HSQC.[6][22]
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly using an Attenuated Total Reflectance (ATR) accessory, is a rapid method for identification.[10][16] The spectrum is compared to that of a certified reference standard. Key absorption bands correspond to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.
- Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification in biological matrices.[23]
 - Ionization: Electrospray ionization (ESI) in positive mode is typically used.
 - Parent Ion: The protonated molecule [M+H]⁺ appears at an m/z of 166.2.[23]

- Product Ion: Collision-induced dissociation of the parent ion yields a characteristic product ion at m/z 148.2 for quantification in Multiple Reaction Monitoring (MRM) mode.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pseudoephedrine Base | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,2S)-(+)-Pseudoephedrine hydrochloride(345-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Pseudoephedrine [webbook.nist.gov]
- 9. 345-78-8 CAS MSDS ((1S,2S)-(+)-Pseudoephedrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. swgdrug.org [swgdrug.org]
- 11. lookchem.com [lookchem.com]
- 12. drugfuture.com [drugfuture.com]
- 13. droracle.ai [droracle.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. dea.gov [dea.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. scribd.com [scribd.com]

- 18. Measurement of pseudoephedrine hydrochloride dissolution using chloride-ion electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US9421266B2 - Safety of pseudoephedrine drug products - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Basic Properties and Structure of (1S,2S)-(+)-Pseudoephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236762#1s-2s-pseudoephedrine-basic-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

